Nebracetam

概述

描述

- 它是大鼠的M1乙酰胆碱受体激动剂 。

- 尽管尚未进行人体试验,但据信它与其他赛坦类药物一样,可以作为记忆增强剂 .

尼布拉西坦: 属于赛坦类化合物。

准备方法

化学反应分析

- 尼布拉西坦可能经历各种反应,包括氧化、还原和取代 。

- 这些反应的常见试剂和条件尚未确定。

- 这些反应形成的主要产物没有得到很好的记录。

科学研究应用

Neurotransmitter Modulation

Research Findings:

Nebracetam has been shown to influence neurotransmitter levels in the brain, particularly in the context of cerebral ischemia. A study examined its effects on neurotransmitters such as acetylcholine, dopamine, and serotonin in rats subjected to microsphere embolism-induced cerebral ischemia. The results indicated that delayed treatment with this compound partially restored serotonin levels in the hippocampus and dopamine metabolites in the striatum after ischemic events .

Table 1: Effects of this compound on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Effect of this compound | Reference |

|---|---|---|---|

| Acetylcholine | Cortex | Not assessed | |

| Dopamine | Striatum | Partial restoration | |

| Serotonin | Hippocampus | Significant increase |

Neuroprotective Effects

Case Studies:

this compound exhibits neuroprotective properties against ischemia and glutamate toxicity. In various animal models, it has been shown to mitigate neuronal damage caused by these conditions. For instance, one study demonstrated that this compound effectively reduced neuronal death in cerebellar granule cells exposed to glutamate .

Table 2: Neuroprotective Effects of this compound

| Condition | Model Used | Observed Effect | Reference |

|---|---|---|---|

| Ischemia | Rat model | Reduced neuronal damage | |

| Glutamate toxicity | Cultured rat cells | Decreased cell death |

Analgesic Properties

Recent studies have suggested that this compound may also possess analgesic properties. Research indicated that it could enhance cognitive abilities while providing effective pain relief in animal models . This dual action makes it a candidate for further exploration in pain management therapies.

Brain Imaging Applications

Innovative Uses:

this compound has been explored as a radiotracer for brain imaging. A biodistribution study involving a radiolabeled this compound complex ([99mTc]-N-Neb) showed promising results for targeting AMPA receptors in brain imaging applications. The complex demonstrated significant uptake in the brain shortly after injection, indicating its potential utility in diagnosing neurological conditions .

Table 3: Biodistribution of Radiolabeled this compound

作用机制

- 尼布拉西坦的作用可能涉及M1-毒蕈碱受体 。

- 确切的分子靶点和途径仍有待完全阐明。

相似化合物的比较

- 不幸的是,与类似化合物的直接比较有限。

- 尼布拉西坦的独特之处在于其特定的受体激动作用和潜在的记忆增强特性。

生物活性

Nebracetam, a novel nootropic compound, has garnered attention for its potential neuroprotective and cognitive-enhancing effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Calcium Ion Modulation : Research indicates that this compound can induce a rise in intracellular calcium concentration ([Ca²⁺]i) in Jurkat cells, a type of human leukemic T cell. This effect is mediated through M1-muscarinic receptors, suggesting a role in modulating neurotransmitter release and synaptic plasticity .

- Neuroprotection Against Apoptosis : In studies involving hippocampal neurons, this compound has been shown to inhibit apoptosis induced by Aβ25-35, a peptide associated with Alzheimer's disease. This neuroprotective effect is linked to the upregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, facilitated by the extracellular signal-regulated kinase (ERK1/2) pathway .

Therapeutic Effects

This compound's therapeutic potential has been evaluated in various studies:

- Cognitive Enhancement : this compound has demonstrated significant cognitive-enhancing effects in animal models. For instance, it was shown to improve cognitive abilities in rats subjected to neurotrauma through pattern recognition tests .

- Analgesic Properties : The compound has also been tested in combination with non-steroidal anti-inflammatory drugs (NSAIDs), leading to enhanced analgesic effects. Studies indicate that this compound-based dipharmacophores exhibit both analgesic and nootropic properties, making them promising candidates for pain management while enhancing cognitive function .

Key Research Findings

The following table summarizes key findings from various studies on this compound:

Case Study 1: Neuroprotection in Alzheimer's Models

In an experimental setup involving Aβ25-35-treated hippocampal neurons, this compound significantly mitigated neuronal injury. The study highlighted the compound's ability to enhance synaptic plasticity and reduce apoptosis through the activation of specific gene expressions related to neuronal survival.

Case Study 2: Analgesic Efficacy

A series of experiments assessed the analgesic effects of this compound combined with various NSAIDs. The results indicated that these dipharmacophores not only provided pain relief but also improved cognitive functions post-injury, showcasing their dual therapeutic potential.

属性

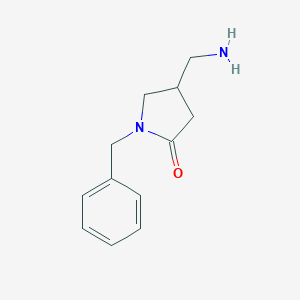

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAFGJGYCUMTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-35-1 (fumarate) | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00869598 | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-34-0 | |

| Record name | Nebracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nebracetam?

A1: this compound appears to act primarily as an agonist for M1-muscarinic acetylcholine receptors. [, ] This interaction leads to a cascade of downstream effects, primarily involving intracellular calcium ion (Ca2+) mobilization.

Q2: How does this compound's interaction with M1 receptors affect intracellular calcium levels?

A2: this compound binding to M1 receptors stimulates the production of 1,4,5-inositol trisphosphate (IP3), a secondary messenger molecule. IP3, in turn, triggers the release of Ca2+ from intracellular stores, leading to a rise in intracellular Ca2+ concentration ([Ca2+]i). This increase in [Ca2+]i is thought to be involved in various neuronal processes, including synaptic plasticity and neurotransmission. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C12H16N2O2 and a molecular weight of 216.28 g/mol. [, , ]

Q4: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data from the provided research papers is limited, the synthesis and characterization of this compound often involve techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). [, , ] These methods help confirm the compound's identity and purity.

Q5: How does this compound distribute in the body?

A7: Research indicates that this compound can cross the blood-brain barrier, as evidenced by its detection in the cerebrospinal fluid (CSF) of patients administered the drug. [] The mean CSF concentration was found to be approximately 19% of the plasma concentration. []

Q6: What is known about this compound's metabolism and excretion?

A6: The provided research doesn't offer detailed information about this compound's metabolic pathways or excretion routes. Further investigation is needed to elucidate these aspects of its pharmacokinetic profile.

Q7: What in vitro models have been used to study the effects of this compound?

A9: Several in vitro studies have employed rat brain slices, cultured rat cerebellar granule cells, and human leukemic T cells (Jurkat cells) to investigate the effects of this compound on neuronal function and intracellular signaling. [, , , , ]

Q8: What are the key findings from in vivo studies on this compound's efficacy?

A10: In vivo studies in rodent models have demonstrated that this compound can ameliorate cognitive impairment induced by scopolamine, cerebral ischemia, and delta-9-tetrahydrocannabinol. [, , ] These findings suggest potential therapeutic benefits in conditions involving cognitive dysfunction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。